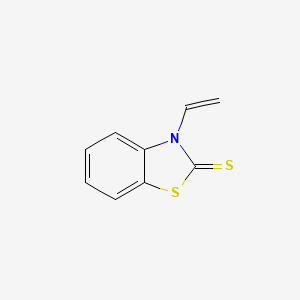

3-Ethenyl-2(3H)-benzothiazolethione

描述

Significance of the Benzothiazole (B30560) Thione Heterocyclic Scaffold in Modern Organic Chemistry

The benzothiazole scaffold, a fusion of benzene (B151609) and thiazole (B1198619) rings, is a prominent heterocyclic system in organic and medicinal chemistry. mdpi.comnih.gov Its derivatives are known to exhibit a wide array of biological activities. nih.govnih.gov The thione form, 2(3H)-benzothiazolethione, and its derivatives are crucial intermediates in the synthesis of more complex molecules and have been investigated for their utility in various chemical transformations.

The significance of the benzothiazole thione scaffold can be attributed to several key features:

Structural Rigidity and Planarity: The fused ring system provides a relatively rigid and planar backbone, which can be advantageous for designing molecules with specific spatial orientations.

Reactive Thione Group: The C=S double bond and the adjacent nitrogen atom offer multiple sites for chemical modification, including alkylation, oxidation, and complexation with metals.

Aromaticity and Electron Distribution: The aromatic benzene ring influences the electron density of the entire molecule, affecting its reactivity and intermolecular interactions.

These characteristics make benzothiazolethiones valuable precursors and functional moieties in the development of novel compounds.

Historical Context and Evolution of Research on Benzothiazolethiones

Research into benzothiazole derivatives has a long history, initially driven by their applications in the rubber industry as vulcanization accelerators. The parent compound, 2-mercaptobenzothiazole (B37678), exists in tautomeric equilibrium with 2(3H)-benzothiazolethione, with the thione form being predominant in the solid state. nih.gov

Early synthetic methods for the benzothiazolethione core often involved the reaction of 2-aminothiophenol (B119425) with carbon disulfide. Over the years, more efficient and versatile synthetic routes have been developed. Modern approaches include the reaction of o-haloanilines with carbon disulfide in the presence of a base, which avoids the use of odorous thiophenols. mdpi.com These advancements have facilitated the synthesis of a wide range of substituted benzothiazolethiones, allowing for a more systematic exploration of their properties and applications.

The evolution of research has seen a shift from industrial applications to a broader interest in the fundamental chemistry and potential applications of these compounds in materials science and medicinal chemistry.

Specific Academic Relevance and Research Trajectories of N-Ethenyl Benzothiazolethione Systems

The introduction of an ethenyl (vinyl) group at the nitrogen atom of the benzothiazolethione ring system, as in 3-Ethenyl-2(3H)-benzothiazolethione, is of particular academic interest due to the reactive nature of the vinyl group. While specific research focusing solely on this compound is limited, the study of analogous N-vinyl heterocyclic systems, such as N-vinylpyrrolidone, provides insight into potential research directions. nih.govnih.govaiche.org

The primary research trajectory for N-ethenyl benzothiazolethione systems is in the field of polymer chemistry. The vinyl group serves as a polymerizable handle, allowing for the incorporation of the benzothiazolethione moiety into polymer chains. This can be achieved through:

Homopolymerization: The polymerization of the this compound monomer to yield a polymer with pendant benzothiazolethione groups.

Copolymerization: The reaction of the monomer with other vinyl monomers to create copolymers with tailored properties.

The resulting polymers could possess interesting thermal, optical, or metal-chelating properties, stemming from the presence of the benzothiazolethione units. For instance, the modification of existing polymers like poly(vinyl chloride) (PVC) with heterocyclic moieties, including benzothiazole derivatives, has been explored to enhance their properties.

Compound Data

Structure

3D Structure

属性

CAS 编号 |

52534-91-5 |

|---|---|

分子式 |

C9H7NS2 |

分子量 |

193.3 g/mol |

IUPAC 名称 |

3-ethenyl-1,3-benzothiazole-2-thione |

InChI |

InChI=1S/C9H7NS2/c1-2-10-7-5-3-4-6-8(7)12-9(10)11/h2-6H,1H2 |

InChI 键 |

YXNVPXOAKRGGCV-UHFFFAOYSA-N |

规范 SMILES |

C=CN1C2=CC=CC=C2SC1=S |

产品来源 |

United States |

Advanced Methodologies for the Synthesis of 3 Ethenyl 2 3h Benzothiazolethione and Its Functionalized Analogs

Strategic Approaches for Benzothiazole (B30560) Thione Core Construction

The construction of the benzothiazole thione core is a critical first step in the synthesis of 3-Ethenyl-2(3H)-benzothiazolethione. Various methods have been developed to achieve this, ranging from classical cyclization reactions to more modern, environmentally friendly protocols.

Cyclization Reactions of ortho-Substituted Anilines with Carbon Disulfide Equivalents

A traditional and widely employed method for constructing the 2-mercaptobenzothiazole (B37678), the precursor to the thione form, involves the reaction of ortho-aminothiophenol with carbon disulfide. wikipedia.org This reaction is a cornerstone in the synthesis of the benzothiazole framework. A common industrial synthesis of 2-mercaptobenzothiazole involves reacting aniline (B41778), carbon disulfide, and sulfur at high temperatures and pressures. google.comwho.int The product is then purified by dissolution in a base to remove organic impurities, followed by re-precipitation with acid. who.int

Variations of this approach exist, such as the reaction of anilines with sulfinylbis[(2,4-dihydroxyphenyl)methanethione] to yield benzothiazoles. nih.gov Another method involves the reaction of aniline, nitrobenzene, and carbon disulfide. google.com Additionally, polyfluorinated 2-substituted benzothiazoles can be synthesized from polyfluorinated anilines and carbon disulfide. mdpi.com

Catalyst-Free and Environmentally Benign Synthetic Protocols for Benzothiazolethiones

In recent years, there has been a significant shift towards the development of catalyst-free and environmentally benign synthetic methods. These "green" approaches aim to minimize waste, avoid the use of hazardous reagents, and reduce energy consumption.

One such protocol involves a three-component reaction of o-iodoanilines or electron-rich aromatic amines with potassium sulfide (B99878) (K₂S) and dimethyl sulfoxide (B87167) (DMSO), where DMSO acts as a carbon source, solvent, and oxidant. organic-chemistry.org Another notable solvent-free and catalyst-free method utilizes elemental sulfur as a traceless oxidizing agent for the synthesis of benzazoles from alkylamines and o-mercaptoanilines. organic-chemistry.org Furthermore, efficient reactions of α-keto acids with 2-aminobenzenethiols in water, a green solvent, can produce benzothiazoles without the need for a catalyst. organic-chemistry.org

A protocol for the synthesis of 2-aryl/peptidyl benzothiazoles from aryl and peptidyl benzotriazolides and 2-aminothiophenol (B119425) has been reported to proceed in high yields in a one-pot reaction in water under microwave irradiation, eliminating the need for a catalyst. researchgate.net The use of graphitic carbon nitride (g-C₃N₄) as a metal-free, recyclable photocatalyst under visible light irradiation also represents a green approach to benzothiazole synthesis. organic-chemistry.orgresearchgate.net This method has been shown to produce 2-arylbenzothiazoles in high to excellent yields. researchgate.net

| Method | Reactants | Conditions | Key Features | Yield |

| Three-component reaction | o-Iodoanilines/electron-rich aromatic amines, K₂S, DMSO | N/A | DMSO as carbon source, solvent, and oxidant | Good |

| Elemental Sulfur Method | Alkylamines, o-mercaptoanilines, Elemental Sulfur | Solvent-free | Catalyst-free, traceless oxidizing agent | N/A |

| α-Keto Acid Reaction | α-Keto acids, 2-aminobenzenethiols | Water | Catalyst-free, green solvent | Good |

| Benzotriazolide Method | Aryl/peptidyl benzotriazolides, 2-aminothiophenol | Water, Microwave | Catalyst-free, one-pot | High |

| Photocatalysis | 2-Aminothiophenol derivatives, Aromatic aldehydes | g-C₃N₄, Visible light | Metal-free, recyclable catalyst | 89-97% researchgate.net |

Microwave-Assisted and Flow Chemistry Techniques in Benzothiazolethiones Synthesis

To accelerate reaction times and improve yields, modern techniques such as microwave-assisted synthesis and flow chemistry have been applied to the synthesis of benzothiazole derivatives.

Microwave irradiation has been successfully used to synthesize benzothiazole and benzoxazole (B165842) libraries via a PIFA-promoted cyclocondensation of 2-aminothiophenols/2-aminophenols with aldehydes in a one-pot reaction, resulting in good to excellent yields. ias.ac.in This method significantly shortens reaction times compared to conventional heating. nih.gov Another microwave-assisted approach involves the condensation of 2-aminothiophenol with aldehydes in glycerol (B35011) as a green solvent, without the need for a catalyst. proquest.com Research has shown that microwave-assisted synthesis can reduce reaction times by about 25 times and increase product yields by 12 to 20% compared to conventional methods. scielo.br

Flow chemistry, while not as extensively documented for benzothiazolethione synthesis in the provided context, offers potential advantages such as precise control over reaction parameters, enhanced safety, and scalability.

| Technique | Reactants | Conditions | Advantages | Reference |

| Microwave-Assisted | 2-Aminothiophenols/2-aminophenols, Aldehydes | PIFA, one-pot | Rapid, high yields | ias.ac.in |

| Microwave-Assisted | 2-Aminothiophenol, Aldehydes | Glycerol, catalyst-free | Green solvent, rapid | proquest.com |

| Microwave-Assisted | 2-Aminothiophenol, Aromatic aldehydes | Argon atmosphere | Reduced reaction time, increased yield | scielo.br |

| Microwave-Assisted | Resin-bound esters | N/A | Efficient synthesis of benzothiazole libraries | nih.gov |

Intermolecular [3+2] Annulation Strategies for Benzothiazole Thione Derivatives

While direct [3+2] annulation to form the benzothiazole thione core is not explicitly detailed, this type of cycloaddition is a powerful tool for constructing five-membered rings and could be conceptually applied. Intermolecular [3+2] cycloaddition reactions are valuable for creating molecular complexity in a single step. For instance, visible-light-induced [3+2] cycloadditions have been used to generate cyclopentane (B165970) rings. researchgate.net Although not a direct synthesis of the benzothiazole ring itself, this strategy highlights the potential for developing novel annulation approaches to access functionalized benzothiazole derivatives.

Selective N-Vinylation/Ethenylation Strategies for this compound

Once the benzothiazole-2-thione core is established, the next crucial step is the selective introduction of the vinyl (ethenyl) group onto the nitrogen atom to yield the target compound, this compound.

Direct N-Alkylation with Ethenyl-Bearing Electrophiles

The most direct approach for N-vinylation is the alkylation of the 2-mercaptobenzothiazole tautomer with an ethenyl-bearing electrophile. This reaction typically proceeds via nucleophilic substitution, where the nitrogen atom of the benzothiazole-2-thione acts as the nucleophile.

While specific examples for the N-vinylation of 2-mercaptobenzothiazole are not abundant in the provided search results, the general principle of N-alkylation of heterocyclic compounds is well-established. For instance, the synthesis of 2-methylbenzothiazoles has been achieved by alkylating benzothiazoles with acetonitrile. nih.gov This suggests that suitable vinyl-containing electrophiles, such as vinyl halides or vinyl sulfonates, could be employed for the synthesis of this compound. The reaction would likely be carried out in the presence of a base to deprotonate the N-H of the benzothiazole-2-thione, thereby increasing its nucleophilicity.

It is important to note that 2-mercaptobenzothiazole exists in tautomeric equilibrium with 2(3H)-benzothiazolethione. wikipedia.org The thione tautomer is generally considered to be the more stable form. wikipedia.org Alkylation can potentially occur on either the nitrogen or the sulfur atom. Therefore, careful selection of reaction conditions is crucial to ensure selective N-alkylation over S-alkylation.

Wittig Reaction and Related Olefination Methodologies for Vinyl Substituents

Direct olefination of the nitrogen atom in 2(3H)-benzothiazolethione to introduce a vinyl group via a standard Wittig reaction is not a commonly reported transformation. The Wittig reaction typically involves the reaction of a phosphorus ylide with an aldehyde or ketone to form an alkene. masterorganicchemistry.comcommonorganicchemistry.com The nitrogen atom of the benzothiazolethione ring does not possess the required electrophilic carbonyl group for a classical Wittig reaction.

However, alternative strategies inspired by olefination chemistry can be envisaged. One hypothetical approach could involve the initial N-alkylation of 2(3H)-benzothiazolethione with a suitable halo-acetaldehyde equivalent, followed by an intramolecular or intermolecular olefination reaction. This multi-step process would be a less direct route to the target vinyl derivative.

A more direct and modern approach to N-vinylation involves transition-metal-catalyzed cross-coupling reactions. While direct evidence for the N-vinylation of 2(3H)-benzothiazolethione is limited, methods developed for the N-vinylation of amides, lactams, and other nitrogen-containing heterocycles offer a promising avenue. For instance, copper-catalyzed N-vinylation reactions using vinylating agents like vinylsilanes have been reported for various amides and azoles. organic-chemistry.org A proposed reaction scheme for the N-vinylation of a substituted 2(3H)-benzothiazolethione is presented in Figure 1.

This methodology generally offers good functional group tolerance and can be performed under relatively mild conditions. The selection of the appropriate copper catalyst, ligand, and vinylating agent is crucial for achieving high yields and selectivity.

Design and Synthesis of Substituted this compound Derivatives

The synthesis of substituted this compound derivatives involves a two-stage process: first, the synthesis of a substituted 2-mercaptobenzothiazole (2-MBT) precursor, and second, the introduction of the ethenyl group at the nitrogen atom.

The benzothiazole core can be functionalized at various positions on the benzene (B151609) ring. The synthesis of these substituted precursors often starts from appropriately substituted anilines. A general and widely used method for the synthesis of 2-mercaptobenzothiazoles is the reaction of an aniline with carbon disulfide and sulfur. google.com Other methods include the condensation of 2-aminothiophenols with various reagents. nih.govorganic-chemistry.orgekb.eg

Once the desired substituted 2-mercaptobenzothiazole is obtained, the N-vinylation step can be carried out as described in the previous section. The nature and position of the substituents on the benzene ring can influence the reactivity of the nitrogen atom and may require optimization of the N-vinylation reaction conditions.

The following table summarizes some examples of substituted 2-mercaptobenzothiazole derivatives that can serve as precursors for the synthesis of functionalized 3-ethenyl-2(3H)-benzothiazolethiones.

| Precursor Compound | Substituent (R) | Starting Material | Reference |

| 6-Nitro-2-mercaptobenzothiazole | 6-NO₂ | 4-Nitroaniline | semanticscholar.org |

| 5-Chloro-2-mercaptobenzothiazole | 5-Cl | 4-Chloroaniline | mdpi.com |

| 6-Methoxy-2-mercaptobenzothiazole | 6-OCH₃ | 4-Methoxyaniline | semanticscholar.org |

| 5-Methyl-2-mercaptobenzothiazole | 5-CH₃ | 4-Methylaniline | - |

| 4-Chloro-2-mercaptobenzothiazole | 4-Cl | 3-Chloroaniline | - |

The synthesis of these precursors allows for the preparation of a library of this compound derivatives with diverse electronic and steric properties, which is essential for tuning the characteristics of resulting polymers or for structure-activity relationship studies in medicinal chemistry. nih.gov For example, the reaction of 3-alkyl-2-methylbenzothiazolium halides with substituted benzaldehydes can lead to the formation of 2-styryl benzothiazolium salts, which are analogs with an extended conjugated system. semanticscholar.org

The synthesis of 2-benzylsulfanyl derivatives of 2-mercaptobenzothiazole has been achieved through the nucleophilic substitution reaction of the sodium salt of 2-mercaptobenzothiazole with benzyl (B1604629) halides. nih.gov While this modifies the sulfur atom, it demonstrates the reactivity of the parent molecule for further functionalization.

Elucidation of Reaction Mechanisms in Benzothiazolethione Formation and Ethenyl Functionalization

Mechanistic Pathways of Benzothiazole (B30560) Thione Ring Closure and Bond Formation

The formation of the 2(3H)-benzothiazolethione core is a critical first step and can be achieved through several synthetic routes. One prominent method involves the reaction of o-substituted anilines with a sulfur source. For instance, a copper-catalyzed three-component reaction of o-iodoanilines, an isocyanide (acting as a carbon source), and potassium sulfide (B99878) (acting as a sulfur source) provides an efficient pathway to benzothiazolethione derivatives. nih.gov In the presence of cuprous chloride (CuCl), the reaction proceeds smoothly to yield the desired benzothiazolethiones in good to excellent yields. nih.gov

Another established route is the reaction of 2-aminothiophenol (B119425) with a carbonyl-containing compound. The initial step is the formation of a Schiff base, which then undergoes an intramolecular cyclization. The final step involves the elimination of a water molecule to yield the aromatic benzothiazole ring system.

Furthermore, the heterocyclization of 1-(benzo[d]thiazol-2-yl)-3-aroylthioureas can be achieved through the in-situ generation of α-bromoacetone, leading to the formation of related benzothiazole structures.

Investigation of the Role of Oxidants and Solvents in Cyclization Reactions

The choice of oxidants and solvents plays a pivotal role in the efficiency and outcome of the benzothiazolethione ring closure. In palladium-catalyzed oxidative cyclizations of olefin-appended nucleophiles, molecular oxygen (O2) has been successfully employed as the sole stoichiometric oxidant in a nonpolar solvent like toluene. acs.org The presence of a palladium(II) catalyst and a ligand such as pyridine (B92270) is crucial for this transformation. acs.org It has been observed that the reaction can proceed, albeit at a slower rate, even in the absence of a palladium catalyst, suggesting a background thermal reaction pathway. acs.org

Dimethyl sulfoxide (B87167) (DMSO) is another solvent that has proven effective in facilitating racemic O2-coupled Pd(II)-catalyzed oxidative cyclizations of various nucleophiles onto olefins. acs.org Traditional Wacker process conditions, which utilize a copper co-catalyst with O2, and the use of benzoquinone as a stoichiometric oxidant have also been applied in racemic cyclization reactions. acs.org

In a different approach, the cyclization of 1-(benzo[d]thiazol-2-yl)-3-aroylthioureas is effectively carried out using bromine in dry acetone (B3395972) in the presence of triethylamine. This method relies on the in-situ formation of α-bromoacetone, which acts as the key reagent for the cyclization.

The following table summarizes the influence of different oxidants and solvents on the cyclization reaction to form benzothiazole derivatives.

| Catalyst System | Oxidant | Solvent | Nucleophile | Outcome |

| Palladium(II)/Pyridine | Molecular Oxygen (O2) | Toluene | Olefin-appended amides, etc. | Oxidative Cyclization |

| Palladium(II) | Molecular Oxygen (O2) | DMSO | Olefin-appended nucleophiles | Oxidative Cyclization |

| Palladium(II)/Copper Co-catalyst | Molecular Oxygen (O2) | Not specified | Not specified | Wacker-type Cyclization |

| Palladium(II) | Benzoquinone | Not specified | Not specified | Racemic Cyclization |

| None | Bromine | Dry Acetone | 1-(benzo[d]thiazol-2-yl)-3-aroylthioureas | Heterocyclization |

Reaction Kinetics and Transition State Analysis in N-Ethenyl Benzothiazolethione Synthesis

The vinylation of 2-pyrrolidone with acetylene (B1199291) to produce N-vinylpyrrolidone is a well-studied industrial process. The reaction mechanism involves the deprotonation of the lactam by a strong base, typically a hydroxide (B78521) or an alkoxide, to form the corresponding anion. This anion then acts as a nucleophile, attacking one of the sp-hybridized carbons of the acetylene molecule in a nucleophilic addition reaction. The resulting vinyl anion is subsequently protonated to yield the N-vinyl product.

A proposed mechanism for the vinylation reaction is as follows:

Deprotonation: 2-pyrrolidone + Base ⇌ Pyrrolidonate anion + Conjugate acid

Nucleophilic Attack: Pyrrolidonate anion + Acetylene → N-vinylpyrrolidonate anion

Protonation: N-vinylpyrrolidonate anion + Conjugate acid → N-vinylpyrrolidone + Base

Computational studies on similar systems can provide insights into the transition state of the N-vinylation reaction. Density functional theory (DFT) calculations could be employed to model the reaction pathway, identify the transition state geometry, and calculate the activation energy. Such calculations would likely show a transition state where the nitrogen-carbon bond is partially formed, and the acetylene molecule is distorted from its linear geometry.

Stereoselectivity and Regioselectivity in Ethenyl Group Introduction and Subsequent Transformations

In transformations involving the newly introduced ethenyl group, stereoselectivity becomes a crucial aspect. For instance, in palladium-catalyzed [3+2] cycloaddition reactions of vinyl epoxides with N-benzothiazolimines, high stereoselectivity has been observed. chemrxiv.org The use of chiral ligands, such as (S)-BINAP, can lead to the formation of oxazolidine (B1195125) scaffolds with high enantiomeric excess (up to 99% ee) and good diastereomeric ratios (up to 8.5:1 d.r.). chemrxiv.org

While this example does not directly involve 3-ethenyl-2(3H)-benzothiazolethione, it highlights the potential for achieving high stereocontrol in reactions involving vinyl-substituted benzothiazole derivatives through the use of chiral catalysts. The stereochemical outcome is often dictated by the geometry of the transition state, where the chiral ligand creates a specific steric environment that favors one enantiomeric pathway over the other.

Sophisticated Spectroscopic and Structural Characterization of 3 Ethenyl 2 3h Benzothiazolethione and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules in solution. For 3-Ethenyl-2(3H)-benzothiazolethione, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would provide a complete assignment of all proton and carbon signals, as well as insights into the molecule's conformation.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the benzothiazole (B30560) ring system and the protons of the N-ethenyl group. The aromatic region would likely show a complex multiplet pattern for the four protons on the benzene (B151609) ring. nih.gov The ethenyl group would give rise to characteristic signals for the vinyl protons, typically a doublet of doublets for the proton on the carbon attached to the nitrogen and two doublets for the terminal methylene (B1212753) protons, with coupling constants indicative of their cis/trans relationship. researchgate.net

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would complement the ¹H NMR data, showing distinct resonances for each carbon atom in the molecule. The thione carbon (C=S) is expected to appear at a characteristic downfield shift, typically in the range of 190-200 ppm. thieme-connect.com The carbons of the benzothiazole ring and the ethenyl group would also have predictable chemical shifts. spectrabase.commdpi.com For instance, in related N-acyl-1,3-benzoheterazolidine-2-thiones, the C4 carbon signal is sensitive to the electronic environment and can provide information about mesomeric effects within the molecule. mdpi.com

Conformational Analysis: The conformation of the N-ethenyl group relative to the benzothiazole ring can be investigated using advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY). NOESY experiments can reveal through-space correlations between protons, providing evidence for their spatial proximity and thus helping to determine the preferred rotational conformation of the ethenyl substituent.

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in CDCl₃

Note: These are predicted values based on data from related benzothiazolethione derivatives.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic-H | 7.20 - 7.90 (m) | 110 - 140 |

| N-CH= | 6.80 - 7.20 (dd) | 125 - 135 |

| =CH₂ (cis) | 5.30 - 5.60 (d) | 115 - 125 |

| =CH₂ (trans) | 5.80 - 6.10 (d) | 115 - 125 |

| C=S | - | 190 - 200 |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental composition. jyoungpharm.org For this compound (C₉H₇NS₂), HRMS would provide a highly accurate mass measurement of the molecular ion, confirming its chemical formula.

Fragmentation Pathway Elucidation: In addition to providing the molecular formula, mass spectrometry, particularly when coupled with tandem mass spectrometry (MS/MS), can offer significant structural information through the analysis of fragmentation patterns. chemguide.co.uklibretexts.orglibretexts.org The fragmentation of the molecular ion of this compound upon ionization would likely proceed through several characteristic pathways. Common fragmentation patterns for benzothiazole derivatives involve the cleavage of the substituent on the nitrogen atom and the rupture of the thiazole (B1198619) ring. researchgate.netnih.gov

Expected fragmentation pathways for this compound could include:

Loss of the ethenyl group (•CH=CH₂) to yield the 2(3H)-benzothiazolethione radical cation.

Cleavage of the C-S bond in the thiazole ring, leading to the formation of smaller charged fragments.

Rearrangement reactions followed by fragmentation, which are common in the mass spectra of heterocyclic compounds. researchgate.net

The study of these fragmentation patterns, often aided by techniques like collision-induced dissociation (CID), provides a "fingerprint" of the molecule's structure and can be used to differentiate it from its isomers. nih.gov

Interactive Table: Predicted Key Mass Fragments for this compound

| m/z (mass-to-charge ratio) | Proposed Fragment Structure | Fragmentation Pathway |

| 193 | [C₉H₇NS₂]⁺• | Molecular Ion |

| 166 | [C₇H₄NS₂]⁺ | Loss of ethene |

| 135 | [C₇H₅NS]⁺• | Loss of CS |

| 108 | [C₆H₄S]⁺• | Loss of HCN from [C₇H₅NS]⁺• |

X-ray Crystallography for Absolute Structure Determination and Intermolecular Interaction Mapping

Absolute Structure Determination: This technique would confirm the connectivity of the atoms and the planarity of the benzothiazole ring system. It would also reveal the precise orientation of the N-ethenyl substituent relative to the heterocyclic core. In related structures, the benzothiazole moiety is typically planar or nearly planar. nih.gov

Intermolecular Interaction Mapping: X-ray crystallography also provides invaluable insights into the intermolecular interactions that govern the packing of molecules in the crystal lattice. mdpi.com These interactions can include:

π-π stacking: The aromatic benzothiazole rings are likely to engage in π-π stacking interactions, which are common in planar heterocyclic systems.

C-H···S and C-H···N hydrogen bonds: Weak hydrogen bonds involving the hydrogen atoms of the ethenyl group or the aromatic ring and the sulfur or nitrogen atoms of neighboring molecules can play a significant role in stabilizing the crystal structure.

S···S interactions: Short contacts between sulfur atoms of adjacent molecules may also be observed. nih.gov

Understanding these intermolecular forces is crucial for predicting the material properties of the compound, such as its melting point and solubility.

Vibrational (IR, Raman) and Electronic (UV-Vis, ECD) Spectroscopy for Molecular Fingerprinting and Electronic Transition Studies

Vibrational and electronic spectroscopies provide complementary information about the molecular structure and electronic properties of this compound.

Vibrational Spectroscopy (IR and Raman): Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups within a molecule. researchgate.net The spectra of this compound would exhibit characteristic vibrational bands corresponding to:

C=S stretching: A strong band in the IR spectrum, typically around 1250-1050 cm⁻¹, is characteristic of the thione group.

C=C and C=N stretching: Vibrations of the benzothiazole ring system would appear in the 1600-1400 cm⁻¹ region.

C-H stretching and bending: Bands corresponding to the aromatic and vinyl C-H bonds would be observed in their respective characteristic regions.

Electronic Spectroscopy (UV-Vis): Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. hereon.de The UV-Vis spectrum of this compound is expected to show absorption bands arising from π→π* and n→π* transitions within the conjugated benzothiazole system and the ethenyl group. researchgate.netresearchgate.net The position and intensity of these bands are sensitive to the solvent polarity, a phenomenon known as solvatochromism.

Electronic Circular Dichroism (ECD): If a chiral center were introduced into the molecule, or if it were to form chiral aggregates, Electronic Circular Dichroism (ECD) spectroscopy could be employed. rsc.org ECD measures the differential absorption of left- and right-circularly polarized light and is a powerful tool for determining the absolute configuration of chiral molecules and studying their self-assembly into chiral supramolecular structures. mdpi.comrsc.org

Interactive Table: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Characteristic Feature | Predicted Wavenumber/Wavelength |

| IR | C=S stretch | 1250 - 1050 cm⁻¹ |

| IR | Aromatic C=C stretch | 1600 - 1450 cm⁻¹ |

| Raman | Benzothiazole ring breathing | ~700 cm⁻¹ |

| UV-Vis | π→π* transition | 280 - 350 nm |

| UV-Vis | n→π* transition | > 350 nm |

Hyphenated Techniques for In-Situ Reaction Monitoring and Complex Mixture Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are invaluable for the analysis of complex mixtures and for monitoring the progress of chemical reactions in real-time.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a particularly powerful hyphenated technique for the analysis of benzothiazole derivatives. mac-mod.comacs.orgnih.govnih.gov It combines the separation capabilities of high-performance liquid chromatography (HPLC) with the sensitive and selective detection provided by mass spectrometry. This technique would be ideal for:

Purity assessment: Determining the purity of a synthesized sample of this compound and identifying any impurities.

Reaction monitoring: Following the formation of the product and the consumption of reactants during its synthesis. nih.gov This allows for the optimization of reaction conditions such as temperature, reaction time, and catalyst loading.

Analysis in complex matrices: Quantifying the compound in complex samples, such as environmental or biological matrices. pqri.org

The use of tandem mass spectrometry (LC-MS/MS) would provide even greater selectivity and structural information, making it a highly reliable method for the trace analysis of this compound and its metabolites or degradation products. pqri.org

Theoretical and Computational Investigations of 3 Ethenyl 2 3h Benzothiazolethione

Quantum Chemical Studies: Density Functional Theory (DFT) for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Density Functional Theory (DFT) stands as a powerful computational tool for investigating the electronic structure and reactivity of molecules like 3-Ethenyl-2(3H)-benzothiazolethione. By applying DFT methods, researchers can calculate a variety of molecular properties that provide deep insights into the compound's behavior.

A primary focus of DFT studies is the determination of the molecule's optimized geometry, predicting bond lengths, bond angles, and dihedral angles. From this optimized structure, the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—can be calculated. The energy gap between the HOMO and LUMO is a critical parameter, as it provides an indication of the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally suggests that the molecule is more reactive.

Furthermore, DFT calculations can map the electrostatic potential (ESP) surface of the molecule, which illustrates the charge distribution and helps to identify electrophilic and nucleophilic sites. This is crucial for predicting how the molecule will interact with other chemical species. Reactivity descriptors, such as chemical hardness, softness, and the electrophilicity index, can also be derived from the HOMO and LUMO energies, offering a quantitative measure of the molecule's reactivity. While specific data for this compound is not available, studies on other benzothiazole (B30560) derivatives have successfully used these methods to understand their chemical behavior. mdpi.com

Topological Analysis of Electron Density: Quantum Theory of Atoms in Molecules (QTAIM) for Chemical Bonding and Non-Covalent Interactions

The Quantum Theory of Atoms in Molecules (QTAIM) offers a profound method for analyzing the chemical bonds and non-covalent interactions within a molecule based on the topology of the electron density. For this compound, a QTAIM analysis would provide a detailed picture of its bonding characteristics.

This method involves identifying critical points in the electron density, which correspond to atomic nuclei, bond paths, rings, and cages. The properties of the electron density at the bond critical points (BCPs) between atoms reveal the nature of the chemical bonds. For instance, the value of the electron density (ρ) and its Laplacian (∇²ρ) at a BCP can distinguish between shared (covalent) and closed-shell (ionic or van der Waals) interactions.

A QTAIM analysis of this compound would precisely characterize the covalent bonds within the benzothiazole core and the ethenyl substituent. It would also be invaluable for identifying and quantifying weaker non-covalent interactions, such as intramolecular hydrogen bonds or other steric and electronic interactions that influence the molecule's conformation and stability. Although direct studies on this specific compound are absent, QTAIM has been effectively applied to analyze bonding in complex organometallic compounds containing benzothiazole-related ligands. mdpi.com

Computational Reaction Mechanism Studies: Potential Energy Surfaces and Transition State Characterization

Understanding the reaction mechanisms involving this compound is crucial for predicting its role in chemical transformations. Computational methods, particularly the calculation of potential energy surfaces (PES), are instrumental in elucidating these mechanisms.

By mapping the PES for a given reaction, chemists can identify the minimum energy pathways from reactants to products. This involves locating and characterizing the structures of all intermediates and, most importantly, the transition states (TS). The energy of the transition state determines the activation energy of the reaction, which is a key factor governing the reaction rate.

For this compound, computational studies could explore various reactions, such as its synthesis, polymerization via the ethenyl group, or its participation in cycloaddition reactions. The geometries of the transition states would reveal the synchronous or asynchronous nature of bond-making and bond-breaking processes. While specific mechanistic studies on this compound are not found, computational approaches have been used to investigate the synthesis and reactions of other complex heterocyclic systems containing benzothiazole moieties.

Molecular Modeling and Dynamics Simulations for Conformational Landscapes and Solvation Effects

The three-dimensional structure and dynamic behavior of this compound can be explored through molecular modeling and molecular dynamics (MD) simulations. These techniques provide insights into the molecule's conformational flexibility and its interactions with a solvent environment.

Conformational analysis would identify the different spatial arrangements of the ethenyl group relative to the benzothiazole ring and calculate their relative energies to determine the most stable conformers. This is important as the conformation can significantly influence the molecule's reactivity and biological activity.

Molecular dynamics simulations would track the atomic motions of the molecule over time, providing a dynamic picture of its behavior. When performed in a solvent box (e.g., water or an organic solvent), MD simulations can elucidate solvation effects, such as the formation of a solvent shell around the molecule and the influence of the solvent on its conformational preferences. This information is critical for understanding the molecule's behavior in solution, which is the medium for many chemical reactions and biological processes.

Prediction and Interpretation of Spectroscopic Data using Computational Methods

Computational chemistry plays a vital role in predicting and interpreting spectroscopic data, which is essential for the characterization of new compounds. For this compound, computational methods can predict various spectra, including Nuclear Magnetic Resonance (NMR), infrared (IR), and Ultraviolet-Visible (UV-Vis).

By calculating the magnetic shielding tensors of the nuclei (e.g., ¹H and ¹³C), it is possible to predict NMR chemical shifts. These predicted spectra can be compared with experimental data to confirm the structure of the synthesized compound. Discrepancies between the calculated and experimental spectra can often be explained by conformational or solvent effects.

Similarly, the vibrational frequencies and their corresponding intensities can be calculated to generate a theoretical IR spectrum. This allows for the assignment of specific absorption bands to the vibrational modes of the molecule, such as the stretching and bending of different functional groups.

The prediction of electronic transitions through methods like Time-Dependent DFT (TD-DFT) can generate a theoretical UV-Vis spectrum. This provides information about the electronic structure and the nature of the orbitals involved in the absorption of light. For a range of benzothiazole derivatives, computational methods have been successfully employed to correlate their structural and electronic properties with their spectroscopic features. mdpi.com

Applications and Advanced Research Trajectories of Benzothiazolethiones in Chemical Science Excluding Prohibited Areas

Role as Versatile Synthons and Building Blocks in Advanced Organic Synthesis

The presence of a vinyl group in 3-Ethenyl-2(3H)-benzothiazolethione, in conjunction with the benzothiazolethione core, renders it a valuable synthon for the construction of complex molecular architectures. While specific research on this compound as a synthon is not extensively documented in publicly available literature, the reactivity of the vinyl group and the benzothiazolethione moiety can be extrapolated from related systems.

The vinyl group is amenable to a wide array of transformations, including but not limited to:

Diels-Alder Reactions: The ethenyl group can act as a dienophile, reacting with various dienes to construct six-membered rings, thereby enabling the synthesis of complex polycyclic systems.

Michael Additions: As a Michael acceptor, the vinyl group can react with a range of nucleophiles, facilitating the formation of carbon-carbon and carbon-heteroatom bonds.

Heck and other Palladium-Catalyzed Cross-Coupling Reactions: The vinyl moiety is a suitable substrate for various cross-coupling reactions, allowing for the introduction of aryl, alkyl, and other functional groups.

The benzothiazolethione core itself can participate in various reactions. The thione group can be a site for alkylation, oxidation, and other transformations, providing further handles for molecular elaboration.

Table 1: Potential Synthetic Transformations of this compound

| Reaction Type | Reactant/Reagent | Potential Product |

| Diels-Alder | Butadiene | Cyclohexene-fused benzothiazolethione |

| Michael Addition | Malonate Ester | Substituted propanoate derivative |

| Heck Reaction | Aryl Halide | Aryl-substituted ethylbenzothiazolethione |

| Thione Alkylation | Alkyl Halide | S-alkylated benzothiazolium salt |

Note: The reactions and products listed in this table are based on the general reactivity of the functional groups present in this compound and may not have been specifically reported for this compound.

Participation in Catalytic Processes and Ligand Design for Organometallic Chemistry

The nitrogen and sulfur atoms within the benzothiazolethione ring system of this compound possess lone pairs of electrons, making them potential coordination sites for metal ions. This characteristic suggests its utility as a ligand in organometallic chemistry and catalysis. The presence of the vinyl group adds another layer of functionality, allowing for the potential synthesis of polymer-supported catalysts or multimetallic complexes.

While specific studies detailing the use of this compound as a ligand are limited, the broader class of benzothiazole (B30560) derivatives has been explored in this context. For instance, related benzothiazole compounds have been shown to form stable complexes with various transition metals. These complexes have been investigated for their catalytic activity in reactions such as oxidations and carbon-carbon bond-forming reactions.

The design of ligands based on this compound could lead to catalysts with unique steric and electronic properties. The vinyl group could be used to tune the solubility of the resulting metal complexes or to immobilize them on solid supports, facilitating catalyst recovery and reuse.

Table 2: Potential Metal Complexes and Catalytic Applications of this compound

| Metal Ion | Potential Coordination Mode | Potential Catalytic Application |

| Palladium(II) | N,S-chelation | Cross-coupling reactions |

| Ruthenium(II) | N-coordination | Oxidation reactions |

| Rhodium(I) | S-coordination | Hydroformylation |

Note: The information in this table is speculative and based on the known coordination chemistry of benzothiazole derivatives. Specific research on this compound in these applications is needed for confirmation.

Exploration in Functional Materials and Polymer Chemistry

The polymerizable vinyl group of this compound makes it a highly attractive monomer for the development of functional polymers. The resulting polymers would incorporate the benzothiazolethione moiety as a repeating unit, imparting specific properties to the material.

Homopolymerization or copolymerization of this compound with other vinyl monomers can lead to a diverse range of materials with tailored characteristics. The benzothiazolethione unit can contribute to properties such as:

High Refractive Index: The presence of sulfur and the aromatic system can lead to polymers with high refractive indices, which are desirable for optical applications.

Thermal Stability: The rigid heterocyclic structure can enhance the thermal stability of the polymer backbone.

Metal-Binding Capabilities: The nitrogen and sulfur atoms can act as binding sites for metal ions, leading to the development of materials for metal sequestration or sensing.

Redox Activity: The thione group can undergo reversible redox reactions, suggesting potential applications in electronic materials or as redox-active polymers.

While direct studies on the polymerization of this compound are not widely reported, research on the polymerization of other vinyl-substituted heterocyclic monomers provides a strong basis for its potential in this area.

Environmental Chemistry: Studies on Biodegradation Pathways and Photolytic Transformation of Benzothiazolethiones and Analogs

The environmental fate of benzothiazolethiones is a significant area of research due to their widespread use. Studies on the parent compound, 2-mercaptobenzothiazole (B37678) (MBT), provide insights into the potential environmental behavior of this compound.

Biodegradation: Research has shown that the biodegradability of benzothiazoles can be limited. Some microorganisms have been shown to degrade benzothiazole and its derivatives, though often slowly. The degradation pathways can involve hydroxylation of the benzene (B151609) ring, followed by ring cleavage. However, the presence of certain substituents can inhibit biodegradation. The environmental fate of this compound specifically has not been extensively investigated, and it is unclear how the ethenyl group would affect its susceptibility to microbial degradation. It is possible that the vinyl group could be a site for initial enzymatic attack.

Photolytic Transformation: Benzothiazole derivatives are known to undergo photolytic degradation in the presence of light. nih.gov Studies on 2-mercaptobenzothiazole have shown that UV irradiation can lead to the formation of various transformation products, including benzothiazole and dimeric species. nih.gov The photochemical behavior of this compound is expected to be influenced by the vinyl group, which could participate in photochemical reactions such as [2+2] cycloadditions or serve as a site for photo-oxidation. The specific photoproducts and degradation pathways for this compound would require dedicated experimental investigation.

Electrochemical Studies and Applications Related to Redox Properties

The electrochemical properties of benzothiazolethiones are of interest due to the presence of the redox-active thione group. The thione/thiolate redox couple is a key feature of these molecules.

Electrochemical studies on 2-mercaptobenzothiazole have revealed its oxidative electropolymerization on electrode surfaces, forming a polymeric film with electrocatalytic properties. The oxidation of the thiol group to a disulfide is a characteristic electrochemical process. nih.gov

For this compound, the thione group is expected to exhibit similar redox behavior. The vinyl group could potentially influence the electrochemical properties, for example, by affecting the electron density at the thione moiety or by participating in electrochemical polymerization reactions. The redox potential of the thione group could be harnessed in the development of electrochemical sensors or as a redox mediator in various applications. Detailed cyclic voltammetry and other electrochemical studies would be necessary to fully elucidate the redox behavior of this specific compound.

常见问题

Q. What are the optimal synthetic routes and reaction conditions for preparing 3-Ethenyl-2(3H)-benzothiazolethione?

Synthesis typically involves cyclocondensation or thionation reactions. For example, refluxing a precursor (e.g., 2-hydroxybenzothiazole) with sulfurizing agents like Lawesson’s reagent or elemental sulfur in 1,4-dioxane under nitrogen atmosphere can yield the thione derivative. Triethylamine is often added to neutralize acidic byproducts, and purification is achieved via recrystallization from ethanol or dioxane . Reaction times (5–24 hours) and stoichiometric ratios (1:1 molar equivalents of sulfurizing agents) are critical for minimizing side products like disulfides.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

- FTIR : Confirms the C=S stretch (1050–1250 cm⁻¹) and absence of C=O bands.

- NMR : H NMR reveals vinyl proton signals (δ 5.5–6.5 ppm) and aromatic protons (δ 7.0–8.0 ppm). C NMR identifies the thiocarbonyl carbon (δ ~200 ppm).

- X-ray crystallography : Resolves molecular geometry, such as planarity of the benzothiazole ring and bond angles around the ethenyl group .

- UV-Vis spectroscopy : Monitors π→π* transitions (λₐₜ ~250–300 nm) for electronic structure analysis .

Q. How can solubility and stability challenges be addressed during experimental handling?

The compound’s limited aqueous solubility necessitates polar aprotic solvents (e.g., DMSO, DMF). Stability is pH-dependent: acidic conditions may protonate the thione sulfur, while alkaline media promote oxidation. Storage under inert gas (N₂/Ar) at −20°C in amber vials mitigates degradation .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) resolve contradictions in experimental data for this compound?

Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d,p) level can predict vibrational frequencies, NMR chemical shifts, and electronic transitions. Discrepancies between experimental and theoretical UV-Vis spectra (e.g., λₐₜ shifts >10 nm) may indicate solvent effects or aggregation, requiring explicit solvent models (e.g., PCM) for accuracy . For structural ambiguities, molecular docking or MD simulations can model interactions with biomolecules (e.g., DNA) .

Q. What experimental strategies are recommended for studying its interactions with DNA?

- Viscometry : Measures changes in DNA helix length upon binding (intercalation vs. groove binding).

- UV-Vis titration : Quantifies binding constants (Kb) via hyperchromic shifts.

- Circular Dichroism (CD) : Detects conformational changes in DNA (e.g., B→Z transitions).

- Isothermal Titration Calorimetry (ITC) : Provides thermodynamic parameters (ΔH, ΔS) .

Contradictory results (e.g., conflicting Kb values) may arise from ionic strength variations or competing solvent interactions, necessitating buffer standardization .

Q. How can regioselectivity challenges in functionalizing the ethenyl group be addressed?

Electrophilic additions (e.g., bromination) favor the β-position of the ethenyl group due to resonance stabilization. For nucleophilic attacks, directing groups (e.g., –NO₂) on the benzothiazole ring can modulate reactivity. Computational Fukui indices (electrophilicity/nucleophilicity) guide reaction design .

Q. What are the best practices for error analysis in kinetic studies of its degradation?

Use nonlinear regression (e.g., Levenberg-Marquardt algorithm) to fit kinetic data to models (zero-, first-, or second-order). Error propagation methods (e.g., Monte Carlo simulations) account for uncertainties in concentration measurements. Outliers in Arrhenius plots may indicate competing degradation pathways, requiring LC-MS for byproduct identification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。